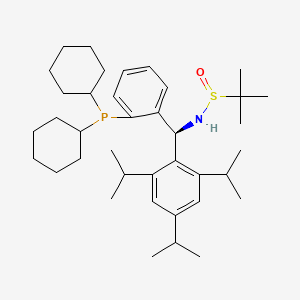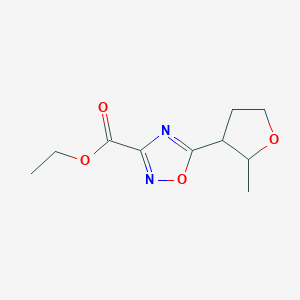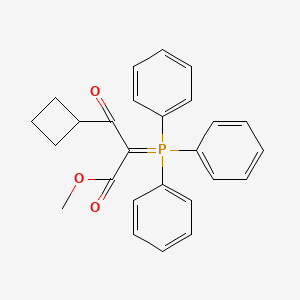
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-l5-phosphaneylidene)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is a complex organic compound with the molecular formula C26H25O3P and a molecular weight of 416.46 g/mol . This compound is notable for its unique structure, which includes a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action for methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its role as a Wittig reagent. The compound forms a phosphonium ylide, which reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
類似化合物との比較
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar purposes.
Methyl 3-cyclobutyl-3-oxopropanoate: Shares the cyclobutyl and keto functionalities but lacks the triphenylphosphanylidene moiety.
Uniqueness
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is unique due to its combination of a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. This structure provides distinct reactivity and applications compared to other Wittig reagents.
特性
分子式 |
C26H25O3P |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
methyl 3-cyclobutyl-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C26H25O3P/c1-29-26(28)25(24(27)20-12-11-13-20)30(21-14-5-2-6-15-21,22-16-7-3-8-17-22)23-18-9-4-10-19-23/h2-10,14-20H,11-13H2,1H3 |
InChIキー |
JPRAQSRPVZNRFU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


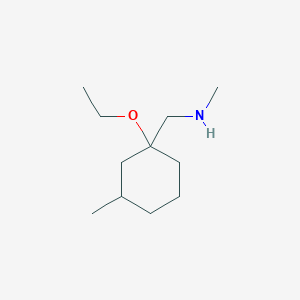
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
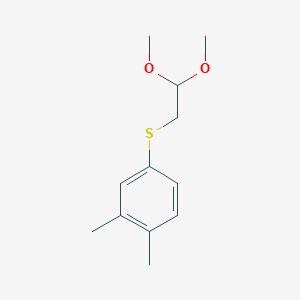
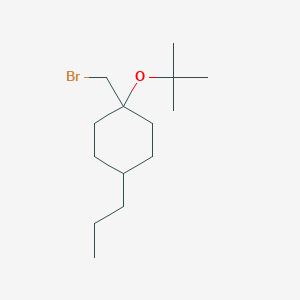



![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
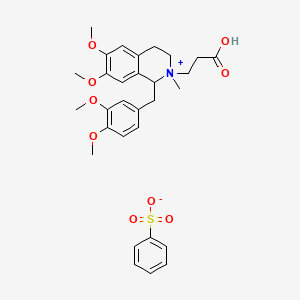

![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
